6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate
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Overview
Description
6,10,10-Trimethyl-2-methylenebicyclo(720)undec-5-en-3-yl acetate is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the reaction of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane
- Bicyclo(7.2.0)undeca-2,5-diene-2-ethanol,6,10,10-trimethyl-, 2-acetate
Uniqueness
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
84963-21-3 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(5Z)-6,10,10-trimethyl-2-methylidene-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,14-16H,2,6,8-10H2,1,3-5H3/b11-7- |
InChI Key |
PCWBTUVJUUAINW-XFFZJAGNSA-N |
Isomeric SMILES |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Origin of Product |
United States |
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